molecular formula C8H9NOS B1352734 4-(Thiophen-2-yl)pyrrolidin-2-one CAS No. 88221-12-9

4-(Thiophen-2-yl)pyrrolidin-2-one

Cat. No. B1352734
CAS RN: 88221-12-9
M. Wt: 167.23 g/mol
InChI Key: IUUVRTUBDHFZDR-UHFFFAOYSA-N
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Description

“4-(Thiophen-2-yl)pyrrolidin-2-one” is a chemical compound that is part of the pyrrolidin-2-one family . Pyrrolidin-2-ones are important building blocks in organic chemistry .


Synthesis Analysis

The synthesis of “4-(Thiophen-2-yl)pyrrolidin-2-one” can be achieved via the Horner–Wadsworth–Emmons Reaction and Reductive Cyclisation . Further details about the synthesis process are not available in the retrieved information.

Scientific Research Applications

Synthesis of Novel Molecular Structures

4-(Thiophen-2-yl)pyrrolidin-2-one can be used in the synthesis of novel molecular structures. For instance, it has been used in the synthesis of a novel di(thiophen-2-yl) substituted and pyrene-pyridine fluorescent molecular hybrid . This hybrid molecule was synthesized using the multicomponent Chichibabin pyridine synthesis reaction .

Fluorescent Sensing

The synthesized di(thiophen-2-yl) substituted and pyrene-pyridine fluorescent molecular hybrid displays highly selective fluorescent sensing properties towards Fe 3+ ions when compared to other competitive metal ions . The photophysical properties studies reveal that the synthesized hybrid molecule has a binding constant of 2.30×10 3 M −1 with limit of detection (LOD) of 4.56×10 −5 M (absorbance mode) and 5.84×10 –5 M (emission mode) for Fe 3+ ions .

Organic Chemistry Experiments

4-(Thiophen-2-yl)pyrrolidin-2-one can be synthesized via the Horner–Wadsworth–Emmons Reaction and Reductive Cyclisation . This makes it a valuable compound for use in comprehensive organic chemistry experiments .

High-Contrast Electrochromic Devices

Tris(4-(thiophen-2-yl)phenyl)amine-based conjugated copolymers, which could potentially be synthesized using 4-(Thiophen-2-yl)pyrrolidin-2-one, have been used in high-contrast electrochromic devices .

Biological Evaluation

4-(Thiophen-2-yl)pyrrolidin-2-one can be used in the biological evaluation of various compounds .

Synthesis of Compound 2-oxo-4-(pyridin-4-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile

4-(Thiophen-2-yl)pyrrolidin-2-one has been used in the synthesis of compound 2-oxo-4-(pyridin-4-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile . This compound was synthesized in a one-pot manner using 2-acetylthiophene, 4-pyridine carboxaldehyde, ammonium acetate, and ethyl cyanoacetate in the presence of ceric ammonium nitrate (CAN) and then refluxed in ethanol .

Safety and Hazards

The safety data sheet for a related compound, (Pyrrolidin-1-yl)pyrimidine-5-boronic acid pinacol ester, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using protective equipment and following safety protocols.

Future Directions

Pyrrolidin-2-ones, including “4-(Thiophen-2-yl)pyrrolidin-2-one”, have great potential in pharmacology and medicinal chemistry . They are used to design new molecules for the treatment of various diseases. The resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology .

properties

IUPAC Name

4-thiophen-2-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c10-8-4-6(5-9-8)7-2-1-3-11-7/h1-3,6H,4-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUVRTUBDHFZDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10457182
Record name 4-(Thiophen-2-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Thiophen-2-yl)pyrrolidin-2-one

CAS RN

88221-12-9
Record name 4-(Thiophen-2-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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